molecular formula C13H16N2O B5288047 3-(4-isobutylphenyl)-1H-pyrazol-5-ol

3-(4-isobutylphenyl)-1H-pyrazol-5-ol

Cat. No.: B5288047
M. Wt: 216.28 g/mol
InChI Key: AXPYVDKDSBGYSR-UHFFFAOYSA-N
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Description

3-(4-isobutylphenyl)-1H-pyrazol-5-ol is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a pyrazole ring substituted with a 4-isobutylphenyl group, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-isobutylphenyl)-1H-pyrazol-5-ol typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 4-isobutylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to improve the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-isobutylphenyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-(4-isobutylphenyl)-1H-pyrazol-5-one.

    Reduction: Formation of 3-(4-isobutylphenyl)-1H-pyrazol-5-amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a potential therapeutic agent for various conditions.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-isobutylphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: 2-(4-isobutylphenyl)propanoic acid, a widely used non-steroidal anti-inflammatory drug (NSAID).

    Naproxen: 2-(6-methoxynaphthalen-2-yl)propanoic acid, another NSAID with similar anti-inflammatory properties.

Uniqueness

3-(4-isobutylphenyl)-1H-pyrazol-5-ol is unique due to its pyrazole ring structure, which imparts different chemical reactivity and potential biological activities compared to other similar compounds like ibuprofen and naproxen. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

5-[4-(2-methylpropyl)phenyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9(2)7-10-3-5-11(6-4-10)12-8-13(16)15-14-12/h3-6,8-9H,7H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPYVDKDSBGYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CC(=O)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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